1-Nitropent-1-ene
Description
BenchChem offers high-quality 1-Nitropent-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitropent-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-nitropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVERFORUNDPQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710334 | |
| Record name | 1-Nitropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-72-7 | |
| Record name | 1-Nitropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Thermodynamic Stability & Handling of 1-Nitropent-1-ene
Executive Summary
1-Nitropent-1-ene is a conjugated nitroalkene (
It exhibits three primary degradation vectors: anionic polymerization , hydrolytic cleavage (retro-Henry/Nef-type), and geometric isomerization . This guide delineates the thermodynamic landscape of the molecule and provides a self-validating protocol for its synthesis, stabilization, and storage.
Molecular Architecture & Thermodynamic Landscape
To understand the stability of 1-nitropent-1-ene, one must analyze the competition between its resonance stabilization and its high electrophilicity.
Electronic Structure
The nitro group (
-
Stabilization: The overlap of p-orbitals allows delocalization, making the
bond stronger than in isolated alkenes. -
Destabilization (Reactivity): The nitro group pulls electron density away from the
-carbon, generating a significant partial positive charge ( ). This makes the molecule a potent Michael acceptor .
The E/Z Equilibrium
Thermodynamically, the (E)-isomer (trans) is significantly more stable than the (Z)-isomer due to steric repulsion between the nitro group and the propyl chain in the Z-configuration.
-
: The energy difference is approximately 2–4 kcal/mol in favor of the
-isomer. -
Implication: Synthesis typically yields the
-isomer. However, exposure to UV light can drive photo-isomerization to the less stable -form, which is more reactive and prone to degradation.
Degradation Vectors: The "Why" Behind Instability
Under ambient conditions (25°C, 1 atm, ~50% RH), 1-nitropent-1-ene is not inert. It is a "loaded spring" waiting for a nucleophilic trigger.
Anionic Polymerization (The Primary Threat)
Nitroalkenes are prone to polymerization initiated by weak bases (even trace amines or hydroxide ions on glass surfaces).
-
Mechanism: A nucleophile attacks the
-carbon. The resulting nitronate anion attacks another monomer. -
Visual Indicator: Transformation from a pale yellow oil to a viscous, dark brown gum.
Hydrolytic Instability (Retro-Henry & Nef)
In the presence of ambient moisture and trace base/acid:
-
Retro-Henry: Reversion to Butanal and Nitromethane .
-
Nef-like Reaction: Hydrolysis of the nitronate intermediate to form Pentanal (if water attacks the
-carbon after proton shift).
Diagram: Degradation Pathways
The following diagram maps the thermodynamic sinks for 1-nitropent-1-ene.
Figure 1: Mechanistic degradation pathways. The red path (polymerization) is the dominant risk during storage.
Experimental Protocols: Synthesis & Stabilization
To ensure thermodynamic stability, we must control the kinetic environment. This protocol utilizes the Henry Reaction followed by chemical dehydration, designed to minimize trace bases that catalyze degradation.
Synthesis Workflow (Henry Condensation)
Reaction: Butanal (
| Step | Reagent/Condition | Critical Technical Insight |
| 1. Condensation | Butanal (1.0 eq), Nitromethane (1.5 eq), NaOH (cat.), MeOH, 0°C. | Temp Control: Keep <10°C to prevent oligomerization of the aldehyde. |
| 2. Acidification | Acetic Acid (to pH 6). | Neutralization: Essential to kill the retro-Henry pathway before isolation. |
| 3. Dehydration | Acetic Anhydride, Sodium Acetate, 80°C. | Driving Force: Converts the intermediate |
| 4. Quench | Ice water pour. | Precipitates the organic layer; removes excess acetic anhydride. |
Purification (The Stability Bottleneck)
CRITICAL WARNING: Do NOT use basic alumina or unbuffered silica gel. The surface hydroxyls on silica can act as weak bases, initiating polymerization on the column.
-
Protocol: Flash chromatography on Silica Gel 60.
-
Eluent: Hexane/Ethyl Acetate (95:5).
-
Pre-treatment: Flush the silica column with 1% Acetic Acid in Hexane before loading. This acidifies surface silanols, preventing on-column degradation.
Storage "Gold Standard"
To maintain >98% purity for >6 months:
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
-
Temperature: -20°C (freezer).
-
Additive: Add 0.1% w/w hydroquinone or BHT (butylated hydroxytoluene) as a radical scavenger if the application permits.
-
Container: Amber glass (blocks UV to prevent
isomerization).
Experimental Validation Workflow
The following workflow describes how to validate the stability of a batch before using it in high-value synthesis (e.g., drug development).
Figure 2: Quality Assurance workflow. NMR is the definitive metric; visual inspection is the first line of defense.
Data Table: Physical Properties & Stability Markers
| Property | Value/Condition | Significance |
| Molecular Weight | 115.13 g/mol | - |
| Appearance | Pale yellow oil | Darkening indicates polymerization. |
| Boiling Point | ~64°C at 10 mmHg | High vacuum distillation is preferred to avoid thermal polymerization. |
| Density | ~0.98 g/mL | - |
| NMR Marker ( | 7.28 (dt, | The |
| Shelf Life (Amb.) | < 48 Hours | At 25°C/Air, rapid degradation occurs. |
| Shelf Life (-20°C) | > 6 Months | Requires inert gas overlay. |
Safety & Toxicology
-
Lachrymator: Like most nitroalkenes, 1-nitropent-1-ene is a potent lachrymator. Handle only in a fume hood.
-
Skin Irritant: Direct contact can cause severe dermatitis.
-
Explosion Hazard: While less explosive than lower nitroalkanes, distillation residues (polymers) can be shock-sensitive. Never distill to dryness.
References
-
PubChem. (2025).[1][2] 1-Nitropent-1-ene | C5H9NO2.[1] National Library of Medicine. Available at: [Link]
-
Ballini, R., et al. (2005).[3] The Nitroaldol (Henry) Reaction as the Key Step for the Synthesis of Some Natural Products. Frontiers in Natural Product Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2025). Henry Reaction (Nitroaldol Reaction).[3][4][5][6] Available at: [Link]
-
Wikipedia. (2025). Henry Reaction. Available at: [Link]
-
Marsh, G. P., et al. (2007).[7] An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis. Organic Letters. Available at: [Link]
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- 1. 1-Nitropent-1-ene | C5H9NO2 | CID 54287530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Nitropent-1-yne | C5H7NO2 | CID 71414159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems [organic-chemistry.org]
A Technical Guide to the Solubility of 1-Nitropent-1-ene in Polar vs. Non-Polar Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-nitropent-1-ene, a nitroalkene of significant interest in organic synthesis and as a potential pharmacophore. We explore the fundamental principles governing its solubility by examining its molecular structure and the resulting intermolecular forces. A detailed, field-proven experimental protocol for the quantitative determination of solubility using the shake-flask method coupled with UV-Vis spectroscopy is presented. This guide synthesizes theoretical principles with practical methodology to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of 1-nitropent-1-ene in various solvent systems.
Introduction: The Molecular Profile of 1-Nitropent-1-ene
1-Nitropent-1-ene (C₅H₉NO₂) is an unsaturated nitroalkane featuring a five-carbon chain with a nitro group (NO₂) attached to the first carbon of a terminal double bond.[1][2] Its chemical structure dictates its physical and chemical properties, most notably its solubility. The molecule can be divided into two distinct regions: a non-polar hydrocarbon tail (the pentenyl group) and a highly polar head (the nitro group).
The nitro group is a powerful electron-withdrawing group, creating a significant dipole moment within the molecule. The nitrogen atom bears a formal positive charge, while the two oxygen atoms share a formal negative charge, resulting in a highly polarized functional group. This polarity is the primary driver of its interactions with polar solvents. Conversely, the C₅ alkyl chain is non-polar and will primarily interact through weaker van der Waals forces. This amphiphilic nature suggests that the solubility of 1-nitropent-1-ene will be highly dependent on the polarity of the surrounding solvent.
Theoretical Framework: Principles of Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play are:
-
London Dispersion Forces: These are the weakest intermolecular forces, arising from temporary fluctuations in electron density. They are present in all molecules and are the primary force of attraction between non-polar molecules like hexane. The pentenyl tail of 1-nitropent-1-ene will interact with non-polar solvents via these forces.[3]
-
Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipole moments. The highly polar nitro group of 1-nitropent-1-ene allows for strong dipole-dipole interactions with polar solvents such as acetonitrile or acetone.[3]
-
Hydrogen Bonding: This is a special, stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).[3] While 1-nitropent-1-ene itself does not have a hydrogen atom directly bonded to the nitro group's oxygen atoms and thus cannot act as a hydrogen bond donor, the electronegative oxygen atoms can act as hydrogen bond acceptors.[4] This allows for interactions with polar protic solvents like water or ethanol.
The interplay of these forces dictates the solubility. For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
Caption: Intermolecular forces governing solubility.
Experimental Design & Rationale
To quantitatively assess the solubility of 1-nitropent-1-ene, the shake-flask method is the gold standard, recognized for its reliability in determining thermodynamic equilibrium solubility.[5][6][7]
Solvent Selection Rationale: A representative panel of solvents is chosen to span the polarity spectrum:
-
n-Hexane: A non-polar solvent (Relative Polarity: 0.009) to assess solubility driven by London dispersion forces.[8]
-
Acetonitrile: A polar aprotic solvent (Relative Polarity: 0.460) that can engage in strong dipole-dipole interactions but cannot donate hydrogen bonds.[8]
-
Ethanol: A polar protic solvent (Relative Polarity: 0.654) capable of both dipole-dipole interactions and hydrogen bonding.[8]
-
Water: A highly polar protic solvent (Relative Polarity: 1.000) to evaluate the balance between the polar nitro head and the hydrophobic alkyl tail.[8]
Analytical Method Rationale: UV-Visible (UV-Vis) Spectroscopy is selected for quantification.[9] Nitroalkenes possess a conjugated system (C=C-N=O) which acts as a chromophore, leading to strong absorbance in the UV region.[10] This allows for sensitive and accurate measurement of concentration according to the Beer-Lambert law.[11] A preliminary spectral scan of 1-nitropent-1-ene in a suitable solvent (e.g., acetonitrile) is required to determine the wavelength of maximum absorbance (λmax), which will be used for all subsequent measurements. Nitroalkanes typically exhibit absorbance maxima in the 200-270 nm range.[10]
Protocol: Quantitative Determination of Solubility
This protocol details the steps for determining the solubility of 1-nitropent-1-ene at a controlled temperature (e.g., 25 °C).
4.1 Materials and Equipment
-
1-Nitropent-1-ene (liquid, ≥95% purity)
-
Solvents: n-Hexane, Acetonitrile, Ethanol, Water (HPLC grade or equivalent)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and quartz cuvettes
4.2 Preparation of Calibration Standards
-
Primary Stock Solution: Accurately prepare a 1 mg/mL stock solution of 1-nitropent-1-ene in acetonitrile.
-
Serial Dilutions: Perform serial dilutions of the primary stock to prepare a set of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance vs. concentration and perform a linear regression. The resulting equation and R² value (should be >0.99) will be used to determine the concentration of unknown samples.[11]
4.3 Shake-Flask Solubility Measurement
-
Addition of Solute: To a series of vials (in triplicate for each solvent), add an excess amount of 1-nitropent-1-ene to 5 mL of each test solvent (n-Hexane, Acetonitrile, Ethanol, Water). "Excess" ensures that a saturated solution is formed with undissolved solute remaining visible.[12]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 200 RPM) and temperature (25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[12][13]
-
Phase Separation: After equilibration, remove the vials and let them stand for 1 hour to allow coarse material to settle. To separate the saturated supernatant from the excess undissolved solute, centrifuge the vials at high speed (e.g., 5000 x g) for 15 minutes.[12]
-
Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilution for Analysis: Accurately dilute the filtered supernatant with acetonitrile to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
Quantification: Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at λmax.
-
Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the original solvent.
Caption: Experimental workflow for solubility determination.
Expected Results & Data Analysis
Based on the theoretical principles, the solubility of 1-nitropent-1-ene is expected to be highest in solvents of intermediate polarity, where both the polar and non-polar moieties of the molecule can be effectively solvated.
Table 1: Expected Solubility of 1-Nitropent-1-ene in Various Solvents at 25 °C
| Solvent | Solvent Type | Relative Polarity[8] | Expected Solubility Trend | Predicted Solubility (mg/mL) |
| n-Hexane | Non-Polar | 0.009 | Low-Moderate | 10 - 50 |
| Acetonitrile | Polar Aprotic | 0.460 | High | > 200 |
| Ethanol | Polar Protic | 0.654 | Moderate | 50 - 150 |
| Water | Polar Protic | 1.000 | Very Low | < 1 |
Analysis of Expected Trends:
-
n-Hexane: Solubility will be limited. While the pentenyl tail has favorable interactions, the highly polar nitro group is poorly solvated, disfavoring dissolution.
-
Acetonitrile: High solubility is predicted. Acetonitrile's strong dipole moment can effectively solvate the polar nitro group, while its organic nature provides sufficient interaction with the non-polar tail.
-
Ethanol: Moderate solubility is expected. Ethanol can act as a hydrogen bond acceptor for the nitro group's oxygens and interact via dipole-dipole forces. However, the energy required to break the strong hydrogen-bonding network within ethanol itself may limit the overall solubility compared to a polar aprotic solvent.
-
Water: Very low solubility is predicted. The hydrophobic pentenyl tail will be strongly repelled by water's extensive hydrogen-bonding network, making dissolution energetically unfavorable despite the potential for the nitro group to interact with water molecules.
Discussion & Implications
The solubility profile of 1-nitropent-1-ene directly impacts its application in research and development.
-
For Organic Synthesis: The high solubility in polar aprotic solvents like acetonitrile or DMF makes them ideal reaction media for transformations involving 1-nitropent-1-ene. Conversely, its low solubility in water and non-polar alkanes can be exploited for product purification. For example, after a reaction in an organic solvent, the product could be precipitated by adding an anti-solvent like water or hexane.
-
For Drug Development & Formulation: If 1-nitropent-1-ene or a derivative is being investigated as an active pharmaceutical ingredient (API), its poor aqueous solubility presents a significant challenge for bioavailability.[13] Formulation scientists would need to employ strategies such as co-solvents, surfactants, or complexing agents to develop a viable delivery system. The LogP value (a measure of lipophilicity) for 1-nitropent-1-ene is estimated to be 2.1, indicating a preference for lipid environments over aqueous ones, which is consistent with our expected solubility trend.[1]
Conclusion
The solubility of 1-nitropent-1-ene is a classic example of the "like dissolves like" principle, governed by the molecule's amphiphilic character. It exhibits the highest solubility in polar aprotic solvents that can effectively solvate both its polar nitro head and its non-polar hydrocarbon tail. Its solubility is significantly lower in both highly polar protic solvents like water and non-polar solvents like hexane due to an unfavorable balance of intermolecular forces. The quantitative methods outlined in this guide provide a reliable framework for experimentally determining these properties, yielding crucial data for applications ranging from reaction optimization to pharmaceutical formulation.
References
- Understanding Nitro Compounds: Structure And Properties. (2026, January 6). Vertex AI Search.
- Solvent Polarity Table. Scribd.
- 1-nitro-1-pentene | CAS#:66022-60-4. (2025, August 23). Chemsrc.
- 1-Nitropent-1-ene | C5H9NO2 | CID 54287530.
- Solvents and Polarity. Department of Chemistry, University of Rochester.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005).
- Shake-Flask Solubility Assay. Enamine.
- How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.
- Annex 4. (2019).
- The Four Intermolecular Forces and How They Affect Boiling Points. (2026, January 20). Master Organic Chemistry.
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks.
- A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
- Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, January 30). Indus Journal of Bioscience Research.
- Dealing with poor solubility of 6-Nitroquinazoline in organic solvents. Benchchem.
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Nitroalkene Derivatives: A Synthetic and Mechanistic Guide for Drug Development
Abstract: Nitroalkene derivatives are a versatile and highly reactive class of organic compounds that have garnered significant attention in synthetic chemistry and drug discovery. The potent electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, rendering it susceptible to a wide array of nucleophilic and cycloaddition reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and therapeutic potential of nitroalkene derivatives, with a specific focus on 1-nitropent-1-ene as a representative aliphatic nitroalkene. We will delve into the mechanistic underpinnings of key transformations, including Michael additions and Diels-Alder reactions, and present detailed experimental protocols. Furthermore, this document will highlight the burgeoning role of nitroalkenes as signaling molecules and as scaffolds for the development of novel therapeutics, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
The Fundamental Chemistry of Nitroalkenes
Nitroalkenes, also known as nitro olefins, are characterized by a nitro group (-NO₂) directly attached to a carbon-carbon double bond. This arrangement results in a highly polarized and electron-deficient π-system, which is the cornerstone of their unique reactivity. The strong electron-withdrawing capacity of the nitro group makes nitroalkenes potent electrophiles, particularly for conjugate additions.[1][2]
The reactivity of nitroalkanes is primarily defined by the electron-withdrawing power of the nitro group, which facilitates the formation of a stabilized carbanion known as a nitronate.[2] This property is central to many of the synthetic routes used to generate nitroalkenes.
Electronic Structure and Reactivity Profile
The key to understanding the reactivity of nitroalkenes lies in the electronic interplay between the nitro group and the alkene. The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, which in turn accelerates reactions with dienes.[3] This makes nitroalkenes generally more reactive than their enone counterparts in reactions like the Diels-Alder cycloaddition.[3]
Synthesis of Nitroalkene Derivatives
A variety of methods exist for the synthesis of nitroalkenes, often starting from nitroalkanes or aldehydes.[4] A prevalent strategy is the Henry reaction (nitro-aldol reaction) between a nitroalkane and a carbonyl compound, followed by dehydration of the resulting β-nitro alcohol.[5]
General Synthetic Protocol: Henry Reaction and Dehydration
The synthesis of nitroalkenes can be efficiently achieved through a two-step process:
-
Henry Reaction: A base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol.
-
Dehydration: The subsequent elimination of water from the β-nitro alcohol, typically under acidic conditions or by converting the hydroxyl into a good leaving group, yields the nitroalkene.[5]
A variety of N-protected amino alcohols and Weinreb amides, derived from α-amino acids, can be converted to the corresponding N-protected amino aldehydes, which then undergo a Henry reaction with nitroalkanes to produce nitro alcohols. The subsequent elimination reaction typically leads to the (E)-isomer of the amino-acid-based nitroalkenes in moderate to high yields.[5]
Synthesis of 1-Nitropent-1-ene
While specific, detailed preparations of 1-nitropent-1-ene are not extensively documented in readily available literature, a general approach based on the Henry reaction is outlined below.
Protocol: Synthesis of 1-Nitropent-1-ene
-
Step 1: Henry Reaction.
-
To a solution of butanal (1.0 eq) in a suitable solvent (e.g., methanol), add nitromethane (1.2 eq).
-
Cool the mixture to 0 °C and add a catalytic amount of a base (e.g., sodium hydroxide or triethylamine) dropwise.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-nitro-2-pentanol.
-
-
Step 2: Dehydration.
-
Dissolve the crude 1-nitro-2-pentanol in a solvent such as toluene.
-
Add a dehydrating agent (e.g., phthalic anhydride or methanesulfonyl chloride with triethylamine).
-
Heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture, wash with water and brine, and dry the organic layer.
-
Purify the crude product via column chromatography on silica gel to obtain 1-nitropent-1-ene.
-
Key Reactions and Mechanistic Insights
The electron-deficient nature of nitroalkenes makes them excellent substrates for a variety of powerful carbon-carbon bond-forming reactions.
The Michael Addition: A Versatile Tool
The conjugate addition of nucleophiles to nitroalkenes, known as the Michael addition, is a cornerstone reaction that generates γ-nitro compounds. These products are valuable precursors to γ-amino acids and 1,4-dicarbonyl compounds.[6] The high reactivity of nitroalkenes makes them excellent Michael acceptors.[1]
Mechanism: The reaction is often catalyzed by organocatalysts, such as diphenylprolinol silyl ether, and is known to be acid-catalyzed.[7] The mechanism can involve the formation of an enamine from the catalyst and an aldehyde, which then attacks the nitroalkene.[8] The initial zwitterionic product can be in equilibrium with a cyclobutane intermediate before being hydrolyzed to the final Michael adduct.[7]
The Michael addition of nitroalkanes to nitroalkenes can be challenging due to the propensity of the resulting nitronate anion to cause polymerization.[6] However, bifunctional catalysts, such as those containing a thiourea and a Brønsted base moiety, have been developed to accelerate this reaction while suppressing oligomerization.[6]
The Diels-Alder Reaction: Constructing Cyclic Scaffolds
Nitroalkenes are highly effective dienophiles in Diels-Alder reactions, a powerful method for constructing six-membered rings.[9] Their strong electron-withdrawing nitro group enhances reactivity and often leads to high regioselectivity and stereoselectivity.[3][9]
Key Features:
-
High Reactivity: The nitro group lowers the dienophile's LUMO energy, accelerating the [4+2] cycloaddition.[3]
-
Endo Selectivity: Diels-Alder reactions with nitroalkenes typically favor the endo product, a preference often attributed to secondary orbital interactions.[3]
-
Catalysis: While Lewis acid catalysis can be complex due to coordination with the nitro group's oxygen atoms, Brønsted acids have proven to be effective catalysts, particularly in intramolecular variants.[3]
The intramolecular Diels-Alder (IMDA) reaction of nitroalkenes is a powerful strategy for the stereocontrolled synthesis of complex polycyclic systems, such as trans-fused decalin rings.[10]
Other Significant Transformations
Nitroalkenes are versatile building blocks that participate in a range of other important reactions:
-
[3+2] Cycloadditions: They are excellent partners for three-atom components, leading to the construction of five-membered heterocyclic systems.[4]
-
C-H Functionalization: Transition metal-catalyzed C-H functionalization reactions involving nitroalkenes have emerged as an efficient strategy for building molecular complexity.[11][12]
-
Reduction: The nitro group can be readily reduced to an amine, providing access to a wide range of biologically relevant molecules.
-
Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction, further expanding its synthetic utility.[13]
Spotlight on 1-Nitropent-1-ene
1-Nitropent-1-ene serves as a simple yet representative example of an aliphatic nitroalkene. Its chemical properties are dictated by the interplay of the propyl chain and the activating nitrovinyl group.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [14] |
| Molecular Weight | 115.13 g/mol | [14] |
| IUPAC Name | 1-nitropent-1-ene | [14] |
| CAS Number | 3156-72-7 | [14] |
While less studied than aromatic nitroalkenes like β-nitrostyrene, 1-nitropent-1-ene is a competent substrate in many of the hallmark reactions of nitroalkenes. For instance, it has been used as a substrate in asymmetric Michael additions, although in some cases with lower selectivity compared to other nitroalkenes.[6]
Applications in Drug Development and Medicinal Chemistry
The unique reactivity of the nitroalkene moiety has made it a valuable functional group in the design of therapeutic agents.[15] Nitroalkanes and their derivatives have been instrumental in the synthesis of numerous successful pharmaceuticals.[16]
Nitroalkenes as Signaling Molecules
A significant breakthrough in the field has been the discovery of endogenous nitro-fatty acids (NO₂-FAs).[17] These molecules are formed from the reaction of nitrogen dioxide with unsaturated fatty acids and act as potent signaling mediators with anti-inflammatory and cytoprotective effects.[17][18]
The biological activity of NO₂-FAs stems from their ability to act as Michael acceptors, forming reversible covalent adducts with nucleophilic residues (like cysteine) on proteins.[17][19] This post-translational modification can modulate the function of key regulatory proteins involved in inflammation and cellular stress, such as those in the Keap1-Nrf2 and NF-κB pathways.[17][19]
Nitroalkenes as Pharmacophores and Synthetic Intermediates
The nitroalkene functional group is being increasingly explored as a "warhead" in candidate drugs due to its ability to covalently modify biological targets.[5] For example, 10-nitro-oleic acid is a nitro-fatty acid that has entered clinical trials.[5]
Furthermore, the versatility of nitroalkenes makes them indispensable building blocks for the synthesis of pharmaceutically relevant molecules.[15] Their ability to be transformed into amines, carbonyls, and complex heterocyclic structures provides efficient synthetic routes to diverse molecular scaffolds.[2][16] Recently, nitroalkene-based compounds have been developed as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, highlighting their potential for treating STING-driven inflammatory diseases.[20]
Conclusion
Nitroalkene derivatives, exemplified by compounds like 1-nitropent-1-ene, represent a class of exceptionally versatile and reactive intermediates in organic synthesis. Their electron-deficient nature, conferred by the powerful nitro group, enables a rich chemistry dominated by Michael additions and Diels-Alder cycloadditions. The mechanistic understanding of these reactions has paved the way for the development of sophisticated catalytic systems that provide high levels of stereocontrol. Beyond their synthetic utility, the emergence of nitroalkenes as endogenous signaling molecules and as key pharmacophores in drug design has solidified their importance for professionals in medicinal chemistry and drug development. The continued exploration of their reactivity and biological activity promises to unlock new therapeutic strategies for a range of human diseases.
References
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Wabnitz, T. C., & Spencer, J. B. (2003). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Organic Letters, 5(13), 2141–2144. [Link]
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Goldman, E. R., & Siska, S. J. (2001). Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. Tetrahedron, 57(50), 9949-9957. [Link]
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Seebach, D., et al. (2010). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 93(4), 603-644. [Link]
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ResearchGate. (n.d.). Special reactivity of nitroalkenes embedded in heterocyclic frameworks. ResearchGate. [Link]
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Kobayashi, T., et al. (2014). Chiral Cobalt(II)-Salen-Catalyzed Michael Addition of Amines to β-Substituted Nitroalkenes. Tetrahedron Letters, 55(17), 2818–2821. [Link]
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Wikipedia. (n.d.). Nitroalkene. Wikipedia. [Link]
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Rawal, V. H., et al. (2013). Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts. Molecules, 18(8), 9874-9887. [Link]
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ResearchGate. (n.d.). Biological activity of nitroalkenes. ResearchGate. [Link]
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Encyclopedia.pub. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia.pub. [Link]
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Pace, V., et al. (2020). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. Catalysts, 10(11), 1307. [Link]
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Ono, N., et al. (1985). Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element. Journal of the Chemical Society, Perkin Transactions 1, 2267-2275. [Link]
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Wang, C., et al. (2021). Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization. Chemical Communications, 57(80), 10299-10310. [Link]
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Pérez-González, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6333. [Link]
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U.S. Environmental Protection Agency. (n.d.). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. EPA NEIPS. [Link]
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Kącka-Zych, A. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 2(1), 69-83. [Link]
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Mouchlis, V. D., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Molecules, 27(12), 3824. [Link]
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Taylor & Francis. (n.d.). Nitroalkene – Knowledge and References. Taylor & Francis. [Link]
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Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]
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Paludan, S. R., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology, 75, 103202. [Link]
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Peroxidation, L., et al. (2020). The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. Frontiers in Pharmacology, 11, 1295. [Link]
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Advancion. (n.d.). Nitroalkanes and Derivatives. Advancion. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Nitropent-1-ene. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Nitropent-1-yne. PubChem. [Link]
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Nardi, M., et al. (2021). Green Efficient One-Pot Synthesis and Separation of Nitrones in Water Assisted by a Self-Assembled Nanoreactor. International Journal of Molecular Sciences, 23(1), 236. [Link]
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National Center for Biotechnology Information. (n.d.). (4R)-4-nitropent-1-ene. PubChem. [Link]
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Peregudov, A. S., et al. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Molecules, 28(2), 682. [Link]
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molecular weight and structural formula of 1-nitropent-1-ene
An In-depth Technical Guide to the Molecular and Structural Properties of 1-Nitropent-1-ene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropent-1-ene is an unsaturated aliphatic nitro compound belonging to the class of nitroalkenes. These molecules are of significant interest in organic synthesis due to the unique reactivity conferred by the nitro group's strong electron-withdrawing nature, which activates the carbon-carbon double bond. For researchers in synthetic chemistry and drug development, a precise understanding of fundamental properties such as molecular weight and structural formula is not merely academic; it is the bedrock upon which reliable experimental design, accurate analytical interpretation, and successful molecular modeling are built. This guide provides a detailed examination of the molecular and structural characteristics of 1-nitropent-1-ene, offering field-proven insights into their calculation, representation, and practical implications.
Part 1: Molecular Identity and Weight
The molecular identity of a compound is its fundamental signature, providing the basis for all quantitative work. For 1-nitropent-1-ene, this begins with its elemental composition and the precise mass derived from it.
Chemical Formula and Elemental Composition
The molecular formula for 1-nitropent-1-ene is C₅H₉NO₂ .[1][2] This formula indicates that each molecule is composed of:
-
Five (5) Carbon (C) atoms
-
Nine (9) Hydrogen (H) atoms
-
One (1) Nitrogen (N) atom
-
Two (2) Oxygen (O) atoms
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of the constituent atoms. It is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions of known molarity, and preliminary mass spectrometry analysis. The calculation, based on standard atomic weights, is detailed below.
**Table 1: Molecular Weight Calculation for 1-Nitropent-1-ene (C₅H₉NO₂) **
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 5 | 12.011 | 60.055 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 115.132 |
The computed molecular weight is 115.13 g/mol .[1][2]
Exact Mass and Its Importance in Modern Analytics
For high-resolution mass spectrometry (HRMS), a technique indispensable in drug metabolism studies and trace analysis, the exact mass (or monoisotopic mass) is the more relevant value. This is calculated using the mass of the most abundant isotope of each element.
-
Exact Mass of 1-Nitropent-1-ene: 115.063328530 Da.[1]
Causality Insight: Why is this distinction crucial? In a complex sample matrix, such as a cell lysate or environmental sample, multiple compounds may share the same nominal mass (integer mass). HRMS instruments, however, can measure mass to several decimal places. The unique exact mass of 1-nitropent-1-ene allows for its unambiguous identification, providing a level of certainty and trustworthiness that is essential for regulatory submissions and peer-reviewed publications.
Part 2: Structural Formula and Conformation
Beyond mere composition, the three-dimensional arrangement of atoms—the structural formula—dictates the molecule's chemical reactivity, physical properties, and biological interactions.
2D Structural Representation
The structure of 1-nitropent-1-ene features a five-carbon chain with a double bond between carbon-1 (C1) and carbon-2 (C2). The nitro group (-NO₂) is attached to C1. The IUPAC name, 1-nitropent-1-ene, precisely describes this arrangement.[1]
Caption: 2D structure of 1-nitropent-1-ene.
Key Structural Features and Reactivity
-
The Nitroalkene Moiety: The defining feature is the conjugation between the C=C double bond and the nitro group. The -NO₂ group is one of the strongest electron-withdrawing groups in organic chemistry. This electronic pull renders the β-carbon (C2) highly electrophilic and susceptible to attack by nucleophiles. This is the mechanistic basis for its utility in carbon-carbon bond-forming reactions like the Michael addition, a cornerstone of synthetic strategy.
-
Stereoisomerism: Due to the restricted rotation around the C=C double bond, 1-nitropent-1-ene can exist as two distinct stereoisomers: (E)-1-nitropent-1-ene and (Z)-1-nitropent-1-ene. These isomers, while having the same molecular weight and connectivity, differ in the spatial orientation of their substituents. This can lead to different physical properties (e.g., boiling point, crystal packing) and, critically for drug development, potentially different biological activities and metabolic fates. The specific isomer used in an experiment must be controlled and reported for the results to be trustworthy and reproducible.
Protocol for Structural Verification
Confirming the structure and purity of a synthesized or purchased compound is a self-validating step in any research workflow. Spectroscopic methods are the gold standard for this purpose.
Caption: Experimental workflow for structural elucidation.
Exemplar Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of purified 1-nitropent-1-ene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for two distinct multiplets in the vinylic region (~6.5-7.5 ppm) corresponding to the protons on C1 and C2. The coupling constant (J-value) between them would help determine the E/Z geometry. Further upfield, expect signals for the propyl chain: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the adjacent methylene group (~1.5 ppm), and a quartet for the methylene group next to the double bond (~2.3 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Expect five distinct carbon signals. The vinylic carbons (C1 and C2) would appear in the ~130-150 ppm range. The three aliphatic carbons of the propyl chain would appear upfield (<40 ppm).
-
-
Data Interpretation: The combination of chemical shifts, integration (proton ratios), and coupling patterns provides a definitive fingerprint to confirm the covalent structure.
Part 3: Implications in Scientific Applications
A firm grasp of these core properties directly impacts the compound's application in research and development.
-
In Synthetic Chemistry: The electrophilic nature of the double bond, a direct consequence of its structure, makes 1-nitropent-1-ene a valuable reagent. It serves as a Michael acceptor, enabling the formation of new carbon-carbon bonds, which is a fundamental strategy in the synthesis of more complex molecules.[3] The molecular weight is essential for calculating reagent quantities to ensure high-yield, low-waste reactions.
-
In Drug Discovery: In computational chemistry and drug design, the precise 3D structure and electronic properties of a molecule are used to predict its binding affinity to a biological target. The nitro group can act as a bioisostere for other functional groups, like a carboxylate or a sulfonamide, but its specific geometry and electronic profile are unique. Accurate structural information is therefore non-negotiable for in silico modeling and lead optimization efforts.
Conclusion
The molecular weight (115.13 g/mol ) and structural formula (C₅H₉NO₂) of 1-nitropent-1-ene are foundational data points that transcend simple characterization.[1][2] They are integral to the compound's identity, reactivity, and analytical detection. For the scientist, these properties inform the design of synthetic routes, the interpretation of complex analytical data, and the rational design of novel therapeutic agents. A thorough understanding and verification of these characteristics represent the first step in a scientifically sound and ultimately successful research endeavor.
References
-
PubChem. 1-Nitropent-1-ene | C5H9NO2. National Center for Biotechnology Information. [Link]
-
ChemSrc. 1-nitro-1-pentene | CAS#:66022-60-4. [Link]
-
MDPI. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. [Link]
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The Definitive Guide to 1-Nitropent-1-ene: Nomenclature, Synthesis, and Utility
Topic: IUPAC Nomenclature and Common Synonyms for 1-Nitropent-1-ene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Nitropent-1-ene (CAS: 3156-72-7) represents a critical structural motif in medicinal chemistry, serving as a potent Michael acceptor for covalent drug design and a versatile intermediate in organic synthesis. This guide provides a rigorous analysis of its IUPAC nomenclature, resolving common ambiguities regarding stereochemistry and priority rules. It further details a self-validating synthetic protocol via the Henry reaction and establishes a standard for physicochemical characterization.
Part 1: Structural Identity & Nomenclature
IUPAC Nomenclature Logic
The systematic naming of 1-nitropent-1-ene requires strict adherence to IUPAC priority rules, particularly regarding the competition between the alkene and the nitro functional group.
-
Principal Functional Group: The nitro group (
) is treated as a substituent prefix in IUPAC nomenclature, never as a suffix. Therefore, the parent structure is the alkene chain. -
Numbering Priority: The carbon chain is numbered to give the double bond the lowest possible locant. In this molecule, the double bond starts at C1.
-
Stereochemistry (E vs. Z): The stereodescriptors E (Entgegen) and Z (Zusammen) are determined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
At C1: The nitro group (
) has higher priority than hydrogen ( ) based on the atomic number of Nitrogen (7) vs. Hydrogen (1). -
At C2: The propyl group (
) has higher priority than hydrogen ( ) based on Carbon (6) vs. Hydrogen (1). -
Result: If the
and groups are on opposite sides, the configuration is (1E)-1-nitropent-1-ene . This is the thermodynamically preferred isomer in standard synthesis.
-
Synonyms and Database Identifiers
Researchers must navigate a variety of synonyms in literature and procurement databases.
| Identifier Type | Value / Synonym | Context |
| Preferred IUPAC Name | (1E)-1-Nitropent-1-ene | Formal publications; specifies stereochemistry. |
| Common Name | 1-Nitro-1-pentene | Widely used in synthetic organic literature. |
| Isomeric Specific | trans-1-Nitro-1-pentene | Older nomenclature equivalent to (E). |
| CAS Number | 3156-72-7 | Generic entry (stereochemistry unspecified). |
| CAS Number (E-isomer) | 66022-60-4 | Specific to the trans isomer. |
| SMILES | CCC\C=C[N+]([O-])=O | Encodes the trans double bond geometry. |
| InChI Key | RVERFORUNDPQQI-SNAWJCMRSA-N | Unique hash for the (E) isomer. |
Logical Nomenclature Flowchart
The following diagram visualizes the decision-making process for assigning the IUPAC name and stereochemistry.
Figure 1: Decision logic for IUPAC nomenclature and stereochemical assignment of 1-nitropent-1-ene.
Part 2: Synthesis & Production (The Henry Reaction)[1]
Mechanistic Context
The most robust method for synthesizing 1-nitropent-1-ene is the Henry Reaction (Nitroaldol Condensation) followed by dehydration. This route typically favors the formation of the thermodynamic (E)-alkene due to steric minimization between the nitro group and the alkyl chain.
Experimental Protocol
Objective: Synthesis of (E)-1-nitropent-1-ene from pentanal and nitromethane.
Reagents:
-
Pentanal (Valeraldehyde) [1.0 eq]
-
Nitromethane [1.5 eq]
-
Catalyst: Ammonium Acetate (
) or Sodium Hydroxide ( ) -
Solvent: Acetic Acid (for
) or Methanol (for )
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Pentanal (10 mmol) and Nitromethane (15 mmol) in Glacial Acetic Acid (5 mL).
-
Catalysis: Add Ammonium Acetate (10 mmol). The slightly acidic conditions promote both the initial aldol addition and the subsequent dehydration in situ.
-
Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 8:2). The product will appear as a UV-active spot (conjugated system) with a higher
than the starting aldehyde. -
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) to precipitate the organic phase. Extract with Dichloromethane (
mL). -
Purification: Wash the combined organic layers with saturated
(to remove acetic acid) and Brine. Dry over anhydrous . -
Isolation: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure yellow oil.
Self-Validation Check:
-
Visual: The product should be a pale yellow oil (nitroalkenes are chromophores).
-
Olfactory: Warning: The product is a lachrymator. If you detect a sharp, tear-inducing odor, the synthesis was successful, but containment has failed.
Part 3: Physicochemical Characterization[2]
Reliable identification requires correlating spectral data with the electronic effects of the nitro group. The nitro group is strongly electron-withdrawing, significantly deshielding the
Nuclear Magnetic Resonance (NMR)
The following data represents the expected shifts for the (E)-isomer in
| Nucleus | Assignment | Shift ( | Multiplicity | Coupling ( | Interpretation |
| H-2 ( | 7.25 - 7.30 | dt (doublet of triplets) | Deshielded by resonance; large | ||
| H-1 ( | 6.95 - 7.00 | d (doublet) | Deshielded by induction from | ||
| H-3 (Allylic) | 2.20 - 2.30 | q (quartet/multiplet) | - | Allylic position, coupled to H-2 and H-4. | |
| H-4 | 1.50 - 1.60 | m (multiplet) | - | Methylene chain. | |
| H-5 | 0.95 - 1.00 | t (triplet) | Terminal methyl group. |
Infrared Spectroscopy (IR)
-
: ~1515 - 1530
(Strong, characteristic nitro stretch). -
: ~1335 - 1350
(Strong). -
: ~1640 - 1650
(Medium, conjugated alkene).
Part 4: Applications in Drug Discovery
The Michael Acceptor Motif
1-Nitropent-1-ene is a quintessential Michael Acceptor . In drug development, this reactivity is leveraged to design Targeted Covalent Inhibitors (TCIs) . The electrophilic
Mechanism of Action
The nitro group activates the double bond, making C2 highly electrophilic.
-
Recognition: The alkyl tail (pentyl chain) provides hydrophobic interactions to align the molecule in the binding pocket.
-
Warhead Engagement: A nucleophilic cysteine thiol (
) attacks C2. -
Adduct Formation: The resulting nitronate intermediate protonates to form a stable covalent thioether bond, permanently inhibiting the target protein.
Figure 2: Mechanism of covalent inhibition via Michael addition to the nitroalkene warhead.
Part 5: Safety & Regulatory Implications
-
Hazard Classification:
-
Lachrymator: Causes severe eye irritation and tearing. Handle only in a functioning fume hood.
-
Skin Irritant: Direct contact can cause dermatitis. Double-gloving (Nitrile) is recommended.
-
Flammability: Flash point is expected to be low (<60°C); store away from ignition sources.
-
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent polymerization or hydrolysis.
References
-
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.
-
Henry Reaction Methodology: Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron, 2001.
- Nitroalkene NMR Data: Ballini, R., et al. "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Chem. Rev., 2013. (General reference for nitroalkene shifts).
-
Covalent Drug Design: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011.
-
Safety Data: PubChem Compound Summary for 1-Nitropent-1-ene (CID 54287530).
Sources
Methodological & Application
catalytic reduction of 1-nitropent-1-ene to pentylamine
Application Note & Protocol
Topic: High-Efficiency Catalytic Reduction of 1-Nitropent-1-ene to Pentylamine for Pharmaceutical and Fine Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The transformation of α,β-unsaturated nitroalkenes into saturated primary amines is a cornerstone of synthetic organic chemistry, providing a robust pathway to valuable intermediates for pharmaceuticals and fine chemicals. This document provides a detailed guide to the , a versatile building block. We present two field-proven protocols: classical catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas, and a more operationally simple catalytic transfer hydrogenation (CTH) method using ammonium formate as a hydrogen donor.[1][2] This guide delves into the underlying reaction mechanisms, provides step-by-step experimental procedures, and offers expert insights into process optimization and safety.
Introduction: The Synthetic Value of Nitroalkene Reduction
The reduction of a nitro group is one of the most reliable methods for introducing a primary amine functionality into a molecule.[3] When the nitro group is part of a conjugated system, as in 1-nitropent-1-ene, the reaction must achieve two distinct transformations: the reduction of the nitro group and the saturation of the carbon-carbon double bond. Catalytic hydrogenation is exceptionally well-suited for this dual purpose, often proceeding in a single, high-yielding step.[4][5]
Pentylamine, the target molecule, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The efficiency, selectivity, and scalability of its synthesis are therefore of significant interest to the drug development and chemical manufacturing industries. This application note provides the necessary protocols and scientific rationale to empower researchers to successfully implement this critical transformation.
Reaction Mechanism: From Nitroalkene to Saturated Amine
The catalytic reduction of a nitroalkene to a saturated amine on a metal catalyst surface (e.g., Pd, Pt, Ni) is a complex heterogeneous process. The transformation follows a stepwise pathway, often referred to as the Haber-Lukashevich pathway for the nitro group reduction.[6][7]
The key stages are:
-
Adsorption: Both the nitroalkene and the hydrogen source (molecular hydrogen or a donor molecule) adsorb onto the active sites of the metal catalyst.
-
Double Bond Saturation: The carbon-carbon double bond is typically hydrogenated first to yield the corresponding nitroalkane (1-nitropentane).
-
Stepwise Nitro Group Reduction: The nitro group is then reduced in a sequence of two-electron steps, proceeding through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[8][9] These intermediates are usually highly reactive and are further reduced without being isolated.
-
Amine Formation & Desorption: The final hydrogenation of the hydroxylamine intermediate yields the primary amine (pentylamine), which then desorbs from the catalyst surface, freeing the active site for the next cycle.
The entire process involves the transfer of six hydrogen equivalents (three molecules of H₂) to achieve the complete reduction.
Caption: Mechanism of 1-nitropent-1-ene reduction on a catalyst surface.
Experimental Protocols
Two primary methods are detailed below. The choice depends on available equipment, safety infrastructure, and scale.
Protocol 1: Catalytic Hydrogenation with Hydrogen Gas and Pd/C
This is the classical, highly efficient method, ideal for larger-scale synthesis where appropriate safety equipment (hydrogenator, barricaded fume hood) is available.[4]
Materials and Equipment:
-
Reactants: 1-Nitropent-1-ene, 10% Palladium on Carbon (Pd/C, 50% wet), Ethanol (anhydrous).
-
Glassware: Three-neck round-bottom flask, condenser, gas inlet adapter.
-
Equipment: Parr hydrogenator or similar pressure vessel, magnetic stirrer, filtration setup (Büchner funnel with Celite® or a syringe filter), rotary evaporator.
-
Safety: Hydrogen gas cylinder with regulator, hydrogen leak detector, blast shield.
Step-by-Step Methodology:
-
Catalyst Handling (Critical Safety Step): Palladium on carbon is highly flammable, especially when dry and in the presence of hydrogen.[6] Always handle the wet catalyst in an inert atmosphere (e.g., under a stream of argon or nitrogen) if possible. Weigh the required amount of 10% Pd/C (typically 5-10 mol% of the substrate) and immediately suspend it in the reaction solvent (ethanol).
-
Reaction Setup: In a Parr shaker flask or a suitable three-neck flask, add the suspension of Pd/C in ethanol. Add a magnetic stir bar.
-
Substrate Addition: Dissolve 1-nitropent-1-ene (1.0 eq) in ethanol and add it to the flask via a dropping funnel or syringe.
-
Inerting the System: Seal the flask and purge the system multiple times by evacuating and backfilling with an inert gas (nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Carefully introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm or ~50 psi). Begin vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic. Monitor the temperature and hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be monitored by TLC or GC-MS analysis of an aliquot.
-
Reaction Quench and Catalyst Removal: Once complete, carefully vent the excess hydrogen and purge the system again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst is pyrophoric and must not be allowed to dry. Quench it immediately by submerging it in water.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude pentylamine can be purified by distillation if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This method is operationally simpler and avoids the hazards of handling high-pressure hydrogen gas, making it highly suitable for bench-scale laboratory synthesis.[10][11] Ammonium formate decomposes on the catalyst surface to generate hydrogen in situ.[12][13]
Materials and Equipment:
-
Reactants: 1-Nitropent-1-ene, 10% Palladium on Carbon (Pd/C, 50% wet), Ammonium Formate (HCOONH₄), Methanol.
-
Glassware: Round-bottom flask, reflux condenser.
-
Equipment: Magnetic stirrer with heating mantle, filtration setup, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-nitropent-1-ene (1.0 eq) and methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogen Donor Addition: Add ammonium formate (3.0-5.0 eq) to the mixture in portions. The addition can cause gentle effervescence (CO₂ evolution) and a mild exotherm.
-
Reaction: Heat the mixture to a gentle reflux (around 60-65 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material typically occurs within 2-6 hours.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol. As before, the catalyst on the Celite® pad should be quenched with water immediately after filtration.[14]
-
Work-up and Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. The residue will contain the product and ammonium formate salts. Add water and a base (e.g., 1M NaOH) to deprotonate the ammonium salt of the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield pentylamine. Further purification can be achieved by distillation.
Caption: General experimental workflow for the synthesis of pentylamine.
Comparative Analysis of Catalytic Systems
The choice of catalyst and hydrogen source significantly impacts the reaction's efficiency, safety, and cost.
| Parameter | H₂ / Pd/C | H₂ / Raney Ni | NH₄HCO₂ / Pd/C (CTH) |
| Typical Yield | >95% | >90% | 85-95% |
| Reaction Time | 1-4 hours | 2-8 hours | 2-6 hours |
| Pressure | 1-4 atm (elevated) | 1-5 atm (elevated) | Atmospheric |
| Temperature | Room Temperature | Room Temp. to 50 °C | 40-65 °C (Reflux) |
| Key Advantages | High efficiency, clean byproducts (water), well-established.[4] | Cheaper than Pd, good for substrates with halides.[15] | No specialized pressure equipment needed, safer hydrogen source.[10][16] |
| Key Disadvantages | Requires specialized pressure equipment, H₂ gas is highly flammable.[6] | Pyrophoric catalyst, can be less active than Pd/C.[15] | Stoichiometric byproduct salts, requires heating.[12] |
| Safety | High (Flammable gas) | High (Pyrophoric catalyst) | Moderate (Standard lab practice) |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned or deactivated. Ensure the starting materials and solvent are of high purity. Catalyst loading can be increased, but this adds cost. For CTH, adding more ammonium formate can sometimes restart a stalled reaction.
-
Catalyst Inactivity: Using a fresh batch of catalyst is crucial. Old or improperly stored Pd/C or Raney Nickel can have significantly reduced activity.
-
Side Products: The formation of hydroxylamine or nitroso intermediates is rare under these conditions as they are rapidly converted to the amine.[17] If observed, it indicates poor catalyst activity or insufficient hydrogen source.
-
Solvent Choice: While ethanol and methanol are common, other solvents like ethyl acetate or THF can be used. The choice can affect reaction rates and solubility. For CTH, protic solvents like methanol are often preferred as they facilitate the decomposition of ammonium formate.[16]
Safety Precautions
-
Substrate: Nitroalkenes can be toxic and are potent lachrymators. Always handle them in a well-ventilated fume hood.
-
Catalysts: Palladium on carbon and especially Raney Nickel can be pyrophoric (ignite spontaneously in air), particularly after the reaction when they are dry and saturated with hydrogen.[15] Never allow the filtered catalyst to dry in the open air. Quench it immediately with water.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use a hydrogen detector and work behind a safety shield.
-
Solvents: Ethanol and methanol are flammable. Avoid open flames and ensure proper ventilation.
By adhering to these protocols and safety guidelines, researchers can safely and efficiently synthesize pentylamine from 1-nitropent-1-ene, enabling further progress in drug discovery and chemical development.
References
-
Rhodium.ws. (n.d.). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes. Retrieved from .
- Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. Journal of Organic Chemistry.
-
Rhodium.ws. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from .
- Li, J., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.
- Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
- ScholarWorks @ UTRGV. (n.d.). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Ammonium Formate - Common Organic Chemistry.
- Benchchem. (2025). A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems.
- Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.
- Beller, M., et al. (2021).
- Li, J., et al. (2014).
-
Rhodium.ws. (n.d.). Reduction of Nitroalkenes to Nitroalkanes with Borohydride Exchange Resin. Retrieved from .
- Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus Digital Commons.
- Varma, R. S., & Kabalka, G. W. (2006). Selective Reduction of a, β-Unsaturated Nitrocompounds with Sodium Borohydride in Methanolic Solutions: A Facile Route to Nitroalkenes. Taylor & Francis Online.
- Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds.
- Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College.
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
- Zenodo. (n.d.). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines.
- Benchchem. (2025). A Comparative Guide to Alternative Reagents for the Reduction of Conjugated Nitroalkenes.
- Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Blaser, H.-U., & Schmidt, E. (Eds.). (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.
- RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Filo. (2024). How might you prepare pentylamine from the following starting materials?
- Thieme. (2018). Nickel-Catalyzed Michael Reaction of Malonates and Nitroalkenes.
- Vaia. (n.d.). How might you prepare pentylamine from the following starting materials?
- Ataman Kimya. (n.d.). PENTYLAMINE.
- Filo. (2024). How might you prepare pentylamine from the following starting materials?
- ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles.
- PrepChem.com. (n.d.). Synthesis of n-pentylamine.
- MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Wiley Online Library. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Quora. (2015). What is the method to produce pentylamine from pentanamide, butanol, pentanonitrile, butane and hexanoic acid?
- Google Patents. (2022). US20220017452A1 - Method of reducing aromatic nitro compounds.
- ChemRxiv. (n.d.). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by AuNP@PPh2-PIILP.
Sources
- 1. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 2. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines" by Brendan Phillips [digitalcommons.ursinus.edu]
- 3. How might you prepare pentylamine from the following starting materials?(.. [askfilo.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. tandfonline.com [tandfonline.com]
- 11. Ammonium Formate [commonorganicchemistry.com]
- 12. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 16. zenodo.org [zenodo.org]
- 17. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Diels-Alder Cycloadditions Using 1-Nitropent-1-ene
Executive Summary
This application note details the utilization of 1-nitropent-1-ene as a potent dienophile in Diels-Alder (DA) reactions. While nitroalkenes are classically recognized for their high reactivity due to the strong electron-withdrawing nature of the nitro group (
This guide covers the synthesis of the reagent , catalytic strategies (Lewis Acid & Organocatalytic) , and post-synthetic transformations (Nef reaction), providing a complete roadmap from starting material to functionalized intermediate.
Scientific Foundation & Reactivity Profile
The "Nitro-Chameleon" Effect
The nitro group acts as a "chameleon" in organic synthesis. In the context of the Diels-Alder reaction, it serves two critical functions:
-
LUMO Lowering: The
group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating rapid reaction with electron-rich dienes (Normal Electron Demand). -
Regio- & Stereodirector: Through secondary orbital interactions, the nitro group strongly favors the endo isomer and directs regioselectivity typically toward the "ortho" or "para" orientation relative to diene substituents.
Mechanistic Pathway
The reaction proceeds via a concerted [4+2] cycloaddition.[1] The high electrophilicity of the
Figure 1: Strategic workflow from precursor synthesis to functionalized scaffold.
Preparation of 1-Nitropent-1-ene
Commercially available nitroalkenes can be unstable or expensive. In-situ preparation or fresh synthesis is recommended for optimal yields.
Protocol A: The Henry Reaction (Nitroaldol Condensation)
Objective: Synthesis of 1-nitropent-1-ene from pentanal.
Reagents:
-
Pentanal (1.0 equiv)
-
Nitromethane (1.5 equiv)
-
Ammonium Acetate (
, 0.1 equiv) -
Acetic Acid (Solvent)[2]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Pentanal (10 mmol) in Nitromethane (5 mL).
-
Catalysis: Add Ammonium Acetate (1 mmol).
-
Reflux: Heat the mixture to mild reflux (
) for 2-4 hours. The reaction drives the condensation and subsequent dehydration in one pot. -
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). Disappearance of aldehyde indicates completion.
-
Workup: Cool to RT. Dilute with
, wash with water ( ) and brine. Dry over . -
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography on silica gel (eluent: 1-5% EtOAc in Hexanes).
-
Note: Nitroalkenes are sensitive to silica; keep residence time short.
-
Safety Warning: Nitroalkenes are potent lachrymators (tear-inducing) and skin irritants. All operations must be performed in a well-ventilated fume hood.
Diels-Alder Protocols[1][3][4][5][6]
Protocol B: Lewis Acid Catalyzed Cycloaddition
Application: Rapid generation of racemic adducts with high endo selectivity. Model System: 1-nitropent-1-ene + Cyclopentadiene.
| Parameter | Specification |
| Solvent | Dichloromethane (DCM) or Toluene (Anhydrous) |
| Temperature | |
| Catalyst | |
| Stoichiometry | 1.0 equiv Dienophile : 2-5 equiv Diene |
Procedure:
-
Catalyst Activation: Under
atmosphere, cool a solution of 1-nitropent-1-ene (1.0 mmol) in DCM (5 mL) to . -
Lewis Acid Addition: Dropwise add
(1M in DCM, 0.2 mL). The solution may darken (complexation). Stir for 15 min. -
Diene Addition: Add freshly cracked Cyclopentadiene (3.0 mmol) slowly to maintain internal temperature.
-
Reaction: Allow to warm slowly to
over 4 hours. -
Quench: Quench with saturated
solution. -
Isolation: Extract with DCM, dry organic layer, and concentrate.
-
Result: Expect >90% yield with >95:5 endo:exo ratio.
Protocol C: Asymmetric Organocatalytic Cycloaddition
Application: Enantioselective synthesis for drug development. Catalyst: Chiral Thiourea or Squaramide (Hydrogen-bonding bifunctional catalysts).
Mechanism of Induction: The catalyst forms hydrogen bonds with the nitro group oxygens, lowering the LUMO further while shielding one face of the alkene, forcing the diene to attack from the specific trajectory.
Figure 2: Interaction model for asymmetric induction via H-bonding catalysis.
Procedure:
-
Mix: Combine 1-nitropent-1-ene (0.5 mmol) and Catalyst (10 mol%) in Toluene.
-
Incubate: Stir for 10 mins at RT to ensure catalyst-substrate binding.
-
React: Add Diene (e.g., Isoprene or 2,3-dimethylbutadiene, 5.0 equiv).
-
Time: Reactions are slower than Lewis Acid variants; stir for 24-48 hours.
-
Purification: Direct flash chromatography.
Post-Synthetic Utility: The Nef Reaction
The nitro group is rarely the final desired functionality. The Nef Reaction converts the nitro-cyclohexene into a ketone, unmasking the "hidden" carbonyl.
Protocol:
-
Dissolve the Diels-Alder adduct in MeOH/Water (4:1).
-
Add
(2 equiv) followed by dropwise addition of (30%, 5 equiv). -
Stir at
to RT. -
Outcome: The nitro group is oxidatively cleaved to a ketone, retaining the ring stereochemistry established in the DA step.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Polymerization | Reagent instability / Basic impurities | Store 1-nitropent-1-ene at |
| Low Endo Selectivity | Temperature too high | Lower reaction temp to |
| No Reaction | Steric hindrance | Use high-pressure conditions (10-15 kbar) or switch to Lewis Acid catalysis. |
| Catalyst Poisoning | Moisture in solvent | Ensure strict anhydrous conditions for Lewis Acid protocols. |
References
-
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol (Henry) reaction. Advanced Synthesis & Catalysis. Link
-
Denmark, S. E., & Thorarensen, A. (1996). Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes. Chemical Reviews. Link
-
Takemoto, Y., et al. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.[3][4] Link
-
Barrett, A. G. M., & Graboski, G. G. (1986). Conjugated Nitroalkenes: Versatile Intermediates in Organic Synthesis. Chemical Reviews. Link
-
Pinnick, H. W. (1990). The Nef Reaction. Organic Reactions. Link
Sources
Synthesis of Functionalized Pyrrolidines via 1,3-Dipolar Cycloaddition with 1-Nitropent-1-ene: An Application Note and Protocol
Introduction: The Pyrrolidine Scaffold and the Power of Cycloaddition
The pyrrolidine ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in drug discovery is a testament to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile scaffold for creating three-dimensional molecular diversity.[2] The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is therefore a critical endeavor in medicinal chemistry and drug development.
Among the myriad of synthetic strategies, the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile stands out as a particularly powerful and atom-economical approach to the pyrrolidine core.[1] This reaction allows for the rapid construction of the five-membered ring with the potential to generate up to four new stereocenters in a single, concerted step.[3] The use of nitroalkenes as dipolarophiles is especially advantageous as the resulting nitro group in the pyrrolidine product serves as a versatile synthetic handle for further functionalization. This application note provides a detailed protocol for the synthesis of a substituted pyrrolidine via the 1,3-dipolar cycloaddition of an azomethine ylide with 1-nitropent-1-ene, a representative aliphatic nitroalkene.
Reaction Mechanism and Stereochemical Considerations
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction wherein the 4π-electron system of the azomethine ylide reacts with the 2π-electron system of the dipolarophile (1-nitropent-1-ene) in a suprafacial manner.[1] The azomethine ylide, a nitrogen-based 1,3-dipole, is typically generated in situ. A common and convenient method involves the condensation of an α-amino acid ester, such as sarcosine ethyl ester, with an aldehyde, often paraformaldehyde.[4]
The regioselectivity of the cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.[5] For the reaction between an azomethine ylide and a nitroalkene, the dominant interaction is typically between the HOMO of the ylide and the LUMO of the electron-deficient nitroalkene. This leads to the formation of the 4-nitro-substituted pyrrolidine as the major regioisomer.
The stereochemistry of the reaction is highly controlled. The concerted nature of the cycloaddition ensures that the stereochemistry of the dipolarophile is retained in the product.[1] Furthermore, the approach of the azomethine ylide to the nitroalkene can proceed via either an endo or exo transition state, leading to different diastereomers. The preferred transition state is often influenced by steric and electronic factors, with the endo approach generally being favored.[6]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chesci.com [chesci.com]
- 6. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Nitropent-1-ene Stability & Storage
Ticket ID: #3156-72-7 | Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary: The Instability Mechanism
User Query: "Why does my 1-nitropent-1-ene turn into a sticky orange oil/solid in the freezer?"
Technical Diagnosis: 1-Nitropent-1-ene is a conjugated nitroalkene (Michael acceptor). Its electron-deficient double bond makes it highly susceptible to nucleophilic attack and anionic polymerization . Unlike acrylates which primarily suffer from radical polymerization, nitroalkenes are aggressively triggered by trace bases (amines, hydroxides, alkoxides) remaining from synthesis (e.g., Henry reaction catalysts).
If your sample is degrading, it is likely not just "aging"; it is undergoing a chain reaction initiated by impurities or moisture.
The Degradation Pathway (Mechanism)
The following logic flow illustrates how environmental factors trigger the polymerization cascade.
Figure 1: Mechanistic pathways for nitroalkene degradation. Note that anionic polymerization (top path) is the primary cause of "gunking," while light exposure leads to isomerization.
Storage Protocol: The "Zero-Base" Standard
To prevent polymerization, you must eliminate the initiator (base) and the energy source (light/heat).
Critical Storage Parameters
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Required) | Arrhenius suppression of polymerization rates.[1] |
| Atmosphere | Argon or Nitrogen | Excludes moisture (prevents hydrolysis to nitroalcohol) and oxygen (prevents radical oxidation). |
| Container | Amber Glass | Blocks UV light to prevent E/Z isomerization and photo-initiated radical formation.[1] |
| pH Environment | Slightly Acidic / Neutral | CRITICAL: Nitroalkenes are stable in acid but polymerize in base. Ensure no bicarbonate residue remains. |
| Stabilizer | BHT (Optional) | 0.1% Butylated hydroxytoluene can inhibit radical pathways, though anionic pathways are more common. |
The "Pre-Storage" Wash Protocol
Most storage failures occur because the compound was put in the freezer with trace basicity.
-
Acid Wash: During workup, wash the organic layer with 0.1 M HCl . This neutralizes residual base (amines, hydroxides) from the Henry reaction.
-
Drying: Dry thoroughly over anhydrous MgSO₄ (Magnesium Sulfate). Avoid Potassium Carbonate (K₂CO₃) as it is basic and can initiate polymerization.
-
Solvent Removal: Remove solvent under vacuum at < 40°C . High heat during rotovap can trigger thermal degradation.
Troubleshooting & FAQs
Ticket ID: #3156-72-7-FAQ
Q1: My sample has turned from pale yellow to dark orange/brown. Is it ruined?
Diagnosis: Conjugation Extension. The color shift indicates the formation of oligomers (short polymer chains) or oxidation products.
-
Action: Check purity via TLC or NMR. If the monomer is still the major component (>80%), purify immediately via vacuum distillation (see Section 4). If it is a thick tar, it is likely unrecoverable.
Q2: Can I store it in solution (e.g., in DCM or Ether)?
Diagnosis: Not Recommended. Storing in solution increases the surface area for peroxide formation (if using ethers) or hydrolysis (if the solvent is wet).
-
Action: Store as a neat oil under Argon. If solution storage is mandatory, use anhydrous Benzene or Toluene (non-nucleophilic, non-peroxidizable) at -20°C.
Q3: I see solid precipitate in my liquid 1-nitropent-1-ene.
Diagnosis: Polymerization or Reverse-Henry. 1-Nitropent-1-ene is a liquid at room temperature. Solids indicate high-molecular-weight polymers or, if water was present, the formation of the nitroalcohol precursor (which may be solid).
-
Action: Filter the solid. Analyze the filtrate. The solid is likely waste.
Q4: Should I add acetic acid to the storage vial?
Diagnosis: Valid Strategy for High-Risk Batches. Adding trace amounts (approx. 0.1% w/w) of glacial acetic acid or placing the compound over a few crystals of p-toluenesulfonic acid can stabilize the monomer by neutralizing any basic active sites on the glass surface.
Rescue Protocol: Purification of Degraded Samples
If your sample shows signs of degradation (color change, viscosity increase), use Vacuum Distillation .
-
Warning: Nitro compounds are thermally unstable. Do not overheat.
-
Method: Short-path distillation (Kugelrohr is ideal).[2]
Distillation Workflow
-
Vacuum: High vacuum required (< 1 mmHg).
-
Temperature: Keep the bath temperature below 60-80°C . The boiling point will be significantly depressed.[2]
-
Inhibitor: Add a small crystal of Hydroquinone or BHT to the distillation flask to prevent polymerization during heating.
Chromatography Alternative
If distillation is unavailable, use Flash Column Chromatography, but you must adjust the stationary phase.
-
Stationary Phase: Silica Gel (Acidic/Neutral). NEVER use Basic Alumina.
-
Eluent: Hexane/Ethyl Acetate gradient.
-
Speed: Run the column fast. Prolonged contact with silica can eventually cause hydration.
Decision Logic for Rescue
Figure 2: Decision matrix for recovering degraded nitroalkene samples.
References & Authoritative Sources
-
BenchChem. (2025).[1][2][3] Preventing polymerization of nitroalkenes in synthesis.[3] Retrieved from 3
-
Organic Syntheses. (1944).[4] Nitrobenzene purification and general nitro compound handling (Coll. Vol. 1). Retrieved from 4
-
University of Rochester. (2022). Purification: Distillation at Reduced Pressures.[5] Retrieved from 5
-
PubChem. (2025).[6] 1-Nitropent-1-ene Compound Summary. Retrieved from 6[6]
-
Zawadzińska, K., et al. (2022).[7] Preparation of conjugated nitroalkenes: short review. Scientiae Radices.[7][8][9] Retrieved from 9[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification [chem.rochester.edu]
- 6. 1-Nitropent-1-ene | C5H9NO2 | CID 54287530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sci-rad.com [sci-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. sci-rad.com [sci-rad.com]
Technical Support Center: Purification of Crude 1-Nitropent-1-ene
Introduction
Welcome to the technical support guide for the purification of 1-nitropent-1-ene. As a key intermediate in various synthetic pathways, obtaining high-purity 1-nitropent-1-ene is critical for the success of subsequent reactions. However, its purification is often challenging due to its inherent instability and the nature of impurities generated during its synthesis, typically via the Henry reaction or related olefination methods.[1][2] This guide provides in-depth, field-tested solutions to common problems encountered during the purification process, structured in a practical question-and-answer format for researchers, chemists, and drug development professionals.
Critical Safety Advisory
Before proceeding, it is imperative to acknowledge the potential hazards associated with nitroalkenes. These compounds can be toxic, and appropriate personal protective equipment (PPE) is mandatory.
-
Handling: Always handle 1-nitropent-1-ene and its crude mixtures in a certified chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (double-gloving with nitrile or neoprene is recommended), chemical splash goggles, a face shield, and a flame-resistant laboratory coat.[3][5]
-
Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Recommended storage temperature is 2-8°C.
-
Thermal Hazards: Avoid excessive heating, as nitroalkenes can decompose exothermically.[6][7]
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial purification approach.
Q1: My crude reaction mixture for 1-nitropent-1-ene is a dark brown, viscous oil. What likely happened, and is it salvageable?
A1: The formation of a dark, viscous oil is a classic sign of polymerization or decomposition. Nitroalkenes, especially unhindered ones like 1-nitropent-1-ene, are susceptible to anionic polymerization, often catalyzed by residual base from the synthesis (e.g., Henry reaction).[8] Decomposition can also occur under harsh pH or thermal conditions during the workup.
Expert Insight:
-
Causality: The electron-withdrawing nitro group makes the double bond highly susceptible to nucleophilic attack (Michael addition), which can initiate a chain reaction with other nitroalkene molecules.
-
Salvageability: While challenging, it may be possible to recover some monomer. Attempt to dissolve the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter out any insoluble polymeric material. The filtrate can then be subjected to careful purification, but expect a significantly reduced yield. The most effective strategy is prevention by neutralizing the reaction mixture promptly and avoiding high temperatures during solvent removal.
Q2: What are the most common impurities I should expect from a Henry reaction synthesis of 1-nitropent-1-ene?
A2: The impurity profile is directly linked to the reaction mechanism. The Henry reaction involves the base-catalyzed reaction of valeraldehyde with nitroethane, followed by dehydration.
Table 1: Common Impurities in 1-nitropent-1-ene Synthesis (Henry Method)
| Impurity | Chemical Name | Origin | Removal Strategy |
| Starting Materials | Valeraldehyde, Nitroethane | Incomplete reaction | Aqueous wash, Distillation, Chromatography |
| Intermediate | 1-Nitro-2-pentanol | Incomplete dehydration | Force dehydration (mild acid), Chromatography |
| By-products | Nitriles, Hydroxylamines | Side reactions[9] | Chromatography |
| Catalyst Residue | Amine bases, Inorganic salts | Reaction workup | Aqueous wash (e.g., dilute HCl, NaHCO₃, brine)[8] |
| Polymer | Poly(1-nitropent-1-ene) | Base-catalyzed polymerization[8] | Filtration (if solid), Chromatography (baseline) |
Q3: How do I decide between vacuum distillation and flash chromatography for purification?
A3: The choice depends on the scale of your reaction, the nature of the impurities, and the thermal stability of your product.
-
Flash Chromatography: Ideal for small-to-medium scales (mg to several grams). It offers excellent separation of compounds with different polarities, such as removing highly polar baseline impurities or separating the product from non-polar starting materials. However, 1-nitropent-1-ene is sensitive to the acidic nature of standard silica gel.[8][10]
-
Vacuum Distillation: Best suited for larger scales (>5-10 g) and for separating liquids with significantly different boiling points. Since 1-nitropent-1-ene can decompose at its atmospheric boiling point, distillation must be performed under reduced pressure.[11] This method is effective for removing non-volatile impurities like polymers or salts.
Decision Workflow:
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Catalyst Recovery in Michael Additions
Ticket Subject: Recovery Protocols for 1-Nitropent-1-ene Substrates
Status: Active Agent: Senior Application Scientist Audience: Process Chemists & drug Development Researchers
Diagnostic Triage: Start Here
User Query: "My catalyst recovery yields are inconsistent, or the recycled catalyst is losing activity."
Before attempting a fix, identify your failure mode using the logic flow below. 1-nitropent-1-ene is an aliphatic nitroalkene; unlike nitrostyrenes, it is prone to oligomerization (forming "gummy" byproducts) that can physically coat solid catalysts, mimicking deactivation.
Figure 1: Diagnostic decision tree for identifying the root cause of catalyst failure during recycling.
Troubleshooting Modules
Module A: Magnetic Nanoparticle (MNP) Recovery
Context: You are using Fe₃O₄-supported organocatalysts (e.g., Proline or Imidazolidinone on silica-coated magnetite). Common Issue: "The catalyst clumps together and won't redisperse after the 3rd cycle."
Root Cause: Magnetic nanoparticles possess high surface energy. Once the stabilizing solvent is removed, or if the silica shell is compromised, they undergo irreversible aggregation due to dipole-dipole interactions. For 1-nitropent-1-ene, the aliphatic chain adds lipophilicity to the surface, exacerbating clumping in polar wash solvents.
Corrective Protocol:
-
Magnetic Decantation: Apply an external magnet (neodymium, >4000 Gauss) to the reaction vessel side. Wait 2 minutes until the solution is clear.
-
Solvent Exchange (The Critical Step):
-
Do not dry the particles completely between cycles. Drying collapses the pores.
-
Decant the product mixture.
-
Immediately add the solvent for the next cycle (e.g., Ethanol or Toluene).
-
-
Sonication: Sonicate for 10–15 minutes before adding fresh reactants. This breaks up weak aggregates formed during magnetic separation.
Validation Check:
-
Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) if available.
-
Visual check: Suspension should remain stable for >5 minutes without a magnet.
Module B: Polymer-Supported Catalysts (Polystyrene/Resin)
Context: Squaramide or Thiourea catalysts immobilized on Merrifield resin. Common Issue: "I see fine dust in my product, and conversion is dropping linearly."
Root Cause: Mechanical Attrition. Magnetic stir bars act as grinders against the bottom of the flask, pulverizing the polymer beads. This creates "fines" that pass through filters (loss of catalyst) and exposes the core resin, which may not be functionalized.
Corrective Protocol:
-
Agitation Switch:
-
Stop using magnetic stir bars.
-
Start using an overhead stirrer (low torque) or a wrist-action shaker.
-
-
Filtration: Use a sintered glass funnel (porosity G3 or G4). Paper filters often trap the catalyst fibers, making recovery difficult.
-
The "Swell" Factor:
-
Resins must swell to expose active sites. 1-nitropent-1-ene is hydrophobic. If running in water/brine, the resin collapses.
-
Fix: Add a co-solvent (THF or DCM) during the wash step to re-swell the beads and flush out trapped oligomers.
-
Module C: Homogeneous Catalyst Recovery (Solubility Switching)
Context: Non-supported fluorous-tagged catalysts or Ionic Liquid (IL) tagged catalysts. Common Issue: "Phase separation takes too long, or the catalyst stays in the organic phase."
Root Cause: Emulsion formation. The amphiphilic nature of 1-nitropent-1-ene adducts (long alkyl chain + nitro group) acts as a surfactant, stabilizing emulsions between the fluorous/IL phase and the organic product phase.
Corrective Protocol:
-
Centrifugation: Replace gravity separation with centrifugation (3000 rpm, 5 mins).
-
Temperature Swing:
-
Many IL-catalysts exhibit Upper Critical Solution Temperature (UCST) behavior.
-
Heat to 50°C to run the reaction (homogeneous).
-
Cool to 0°C to precipitate the catalyst.
-
Crucial: Filter cold. If the funnel warms up, the catalyst redissolves and is lost.
-
The "Aliphatic Trap": 1-Nitropent-1-ene Specifics
Warning: Unlike nitrostyrene, 1-nitropent-1-ene has an acidic
Symptom: Catalyst weight increases after recovery. Diagnosis: Polymerized nitroalkene has coated the catalyst.[1] This blocks active sites (lowering rate) and alters the microenvironment (lowering enantioselectivity).
Cleaning Protocol (The "Hot Wash"):
-
After the reaction, wash the catalyst with hot MeOH (40°C) or hot EtOAc.
-
This dissolves the oligomeric nitroalkene byproducts which are generally insoluble in cold ether/hexanes.
-
Note: Verify catalyst thermal stability before heating.
Performance Benchmarks
Use these baselines to determine if your recovery efficiency is within acceptable limits.
| Recovery Method | Catalyst Type | Typical Recovery (Cycle 1) | Typical Recovery (Cycle 5) | Dominant Failure Mode |
| Magnetic | Fe₃O₄-Proline | >95% | 85-88% | Oxidation of Fe / Aggregation |
| Filtration | PS-Squaramide | 98% | 92% | Mechanical grinding (bead fracture) |
| Fluorous Tag | Fluorous-Thiourea | >99% | 96% | Leaching into organic phase |
| Precipitation | Ionic Liquid-Proline | 94% | 80% | Solubility equilibrium limits |
Scientific Grounding & Mechanism
The Role of Support Systems: The immobilization of organocatalysts (like squaramides) onto solid supports often involves a linker. For 1-nitropent-1-ene, the linker length is critical. If too short (<4 carbons), the bulky nitroalkene cannot access the active site effectively due to steric clash with the support surface (Linker Effects).
Leaching Verification: To confirm if your reaction is truly heterogeneous or if "leached" active species are doing the work, perform the Maitlis Hot Filtration Test :
-
Run the reaction to 50% conversion.
-
Filter the catalyst while hot/active.
-
Monitor the filtrate.
-
Pass: Conversion stops immediately.
-
Fail: Conversion continues (indicates active species leached into solution).
-
Figure 2: The Maitlis Hot Filtration workflow to verify catalyst heterogeneity.
References
-
Magnetic Nanoparticle Recovery
-
Squaramide Catalyst Efficiency
-
Polymer Supported Catalysts & Flow Chemistry
-
Nitroalkene Specifics (1-nitropent-1-ene)
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Squaramide-catalyzed enantioselective Michael addition of diphenyl phosphite to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral squaramide-catalyzed highly diastereo- and enantioselective direct Michael addition of nitroalkanes to nitroalkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Decoding the Vibrational Signature: A Comparative Guide to the Infrared Spectroscopy of 1-Nitropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to elucidate the functional groups present within a molecule. This guide provides an in-depth analysis of the characteristic IR spectroscopic peaks of 1-nitropent-1-ene, a conjugated nitroalkene. By comparing its spectral features with those of related compounds—1-nitropentane and 1-pentene—we will explore the profound influence of the nitro group and conjugation on the molecule's vibrational modes.
The Foundation: Understanding Vibrational Modes in IR Spectroscopy
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. These vibrational frequencies are determined by the masses of the bonded atoms and the strength of the chemical bonds connecting them, as well as the overall molecular geometry. The resulting IR spectrum is a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of its functional groups.
The nitro group (–NO₂), a key feature of 1-nitropent-1-ene, possesses a distinctive vibrational signature due to the strong, polar N-O bonds. These bonds undergo two primary stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). In these vibrations, the two N-O bonds stretch out-of-phase and in-phase, respectively. These two absorptions are typically strong and readily identifiable in an IR spectrum, making the nitro group a straightforward functionality to detect.[1]
The Impact of Conjugation on the Nitro Group's Vibrational Frequencies
A critical structural feature of 1-nitropent-1-ene is the conjugation of the nitro group with the carbon-carbon double bond. This electronic interaction, where the π-system of the double bond extends to include the nitro group, significantly influences the vibrational frequencies of the N-O bonds. The delocalization of electron density through the conjugated system weakens the N-O bonds. According to Hooke's Law, weaker bonds vibrate at lower frequencies. Consequently, both the asymmetric and symmetric stretching vibrations of the nitro group in 1-nitropent-1-ene are shifted to lower wavenumbers (a "red shift") compared to a non-conjugated nitroalkane like 1-nitropentane.[2]
This phenomenon provides a powerful diagnostic tool for identifying conjugated nitro compounds. The magnitude of this shift can offer insights into the degree of conjugation and the electronic environment of the nitro group.
Comparative Analysis: 1-Nitropent-1-ene vs. Its Unconjugated Counterparts
To fully appreciate the characteristic IR peaks of 1-nitropent-1-ene, a direct comparison with its structural relatives, 1-nitropentane and 1-pentene, is illustrative.
| Functional Group | Vibrational Mode | 1-Nitropentane (Nitroalkane) | 1-Pentene (Alkene) | 1-Nitropent-1-ene (Conjugated Nitroalkene) |
| Nitro (–NO₂) Group | Asymmetric Stretch (ν_as) | ~1550 cm⁻¹ (Strong) | N/A | ~1525 cm⁻¹ (Strong) |
| Symmetric Stretch (ν_s) | ~1370 cm⁻¹ (Medium-Strong) | N/A | ~1350 cm⁻¹ (Strong) | |
| Carbon-Carbon Double Bond (C=C) | Stretch (ν) | N/A | ~1645 cm⁻¹ (Medium) | ~1630 cm⁻¹ (Medium) |
| Alkenyl C-H | Stretch (ν) | N/A | ~3080 cm⁻¹ (Medium) | ~3050 cm⁻¹ (Medium) |
| Out-of-Plane Bend (δ) | N/A | ~910 & 990 cm⁻¹ (Strong) | ~950 cm⁻¹ (Strong) | |
| Alkyl C-H | Stretch (ν) | ~2850-2960 cm⁻¹ (Strong) | ~2850-2960 cm⁻¹ (Strong) | ~2850-2960 cm⁻¹ (Strong) |
Note: The peak positions are approximate and can vary slightly based on the specific molecular environment and the phase of the sample.
Key Observations from the Comparative Data:
-
Nitro Group Shifts: As predicted, the asymmetric and symmetric stretching frequencies of the nitro group in 1-nitropent-1-ene are at lower wavenumbers compared to 1-nitropentane, confirming the effect of conjugation.
-
C=C Bond Weakening: The C=C stretching vibration in 1-nitropent-1-ene also appears at a slightly lower frequency than in 1-pentene. This is also a consequence of electron delocalization in the conjugated system, which reduces the double-bond character of the C=C bond.
-
Presence of Multiple Functional Groups: The spectrum of 1-nitropent-1-ene will exhibit characteristic peaks from both the nitroalkene and the pentyl portions of the molecule, including the strong C-H stretching bands of the alkyl chain.
Visualizing the Vibrational Modes
To further clarify the key vibrational modes, the following diagram illustrates the atomic motions associated with the asymmetric and symmetric stretching of the nitro group.
Caption: Key stretching vibrations of the nitro group.
Experimental Protocol for Acquiring the IR Spectrum of 1-Nitropent-1-ene
The following provides a generalized, self-validating protocol for obtaining a high-quality FT-IR spectrum of a liquid sample like 1-nitropent-1-ene.
Instrumentation and Materials:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Sample of 1-nitropent-1-ene
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Volatile solvent for cleaning (e.g., dichloromethane or acetone)
-
Lens paper
Step-by-Step Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the FT-IR spectrometer is powered on and has had adequate time to warm up and stabilize.
-
Open the sample compartment and ensure it is clean and dry.
-
Perform a background scan. This is a critical step to acquire a spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide) which will be subtracted from the sample spectrum. The resulting background spectrum should show the characteristic rotational-vibrational bands of H₂O and CO₂.
-
-
Sample Preparation (Neat Liquid Film):
-
Place a clean, dry salt plate on a holder.
-
Apply one to two drops of 1-nitropent-1-ene to the center of the plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Sample Analysis:
-
Place the salt plate assembly into the sample holder in the spectrometer's sample compartment.
-
Close the compartment lid.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will automatically ratio the sample interferogram against the background interferogram and perform a Fourier transform to generate the final spectrum.
-
-
Data Processing and Interpretation:
-
The resulting spectrum should display absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Identify and label the key peaks, paying close attention to the regions where the nitro group, C=C, and C-H vibrations are expected.
-
Compare the obtained peak positions with literature values for conjugated nitroalkenes to confirm the identity and purity of the sample.
-
-
Cleaning:
-
Carefully disassemble the salt plates.
-
Clean the plates thoroughly with a suitable solvent and lens paper.
-
Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.
-
Caption: Workflow for FT-IR analysis of a liquid sample.
Conclusion
The infrared spectrum of 1-nitropent-1-ene is a rich source of structural information, clearly showcasing the vibrational signatures of its key functional groups. The positions of the strong asymmetric and symmetric nitro group stretching bands, shifted to lower wavenumbers due to conjugation with the C=C double bond, serve as a definitive diagnostic feature. By comparing its spectrum to those of non-conjugated analogues, the powerful influence of electronic effects on molecular vibrations is brought into sharp focus. This detailed understanding of its IR spectroscopic characteristics is an invaluable tool for chemists in synthesis, quality control, and the broader field of molecular characterization.
References
- Smith, B. C. (2019). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 34(9), 22-26.
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Stuart, B. H. (2004).
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules (3rd ed.). Chapman and Hall.
Sources
Electrophilicity & Reactivity Profile: 1-Nitropent-1-ene vs. 1-Nitrohex-1-ene
Topic: Electrophilicity Index Comparison: 1-Nitropent-1-ene vs. 1-Nitrohex-1-ene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of covalent inhibitors and Michael acceptor warheads, the fine-tuning of electrophilicity is critical for balancing potency with selectivity. This guide compares 1-nitropent-1-ene and 1-nitrohex-1-ene , two homologous nitroalkenes often utilized as fragments in medicinal chemistry or as reagents in conjugate additions.
While their theoretical Electrophilicity Index (
Theoretical Framework: The Electrophilicity Index ( )[1][2][3][4][5][6]
The Global Electrophilicity Index (
Where:
Comparative Electronic Analysis
For 1-nitroalkenes, the electron-withdrawing nitro group (
| Parameter | 1-Nitropent-1-ene | 1-Nitrohex-1-ene | Scientific Rationale |
| Formula | One methylene unit ( | ||
| Est. Electrophilicity ( | ~2.55 eV | ~2.53 eV | The |
| LUMO Energy | Low | Low | Both are "Strong Electrophiles" ( |
| Est. LogP (Lipophilicity) | ~1.9 | ~2.4 | The hexyl variant is significantly more lipophilic, affecting membrane permeability and non-specific binding. |
Key Insight: From a pure Quantum Chemical/CDFT perspective, these molecules are isoelectrophilic . Any observed difference in biological potency is likely driven by ADME properties (transport/solubility) or steric fit within a binding pocket, not electronic reactivity.
Mechanism of Action: Cysteine Targeting
Both compounds function as "soft" electrophiles, preferentially targeting "soft" nucleophiles like the thiolate anion of Cysteine (Cys) residues via a 1,4-Michael Addition.
Pathway Visualization
The following diagram illustrates the molecular mechanism and the downstream signaling implications (e.g., Nrf2 activation via Keap1 alkylation).
Caption: Kinetic mechanism of covalent modification. The reaction rate is governed by the electrophilicity (
Experimental Protocol: Kinetic Reactivity Profiling
To empirically distinguish these two molecules, one must measure the second-order rate constant (
Protocol: High-Throughput GSH Adduct Assay
This protocol is a self-validating system: The pseudo-first-order linearity (
Reagents:
-
Phosphate Buffer (PBS), 100 mM, pH 7.4 (mimics physiological pH).
-
L-Glutathione (GSH), reduced (Nucleophile).
-
Test Compounds: 1-nitropent-1-ene and 1-nitrohex-1-ene (10 mM DMSO stock).
-
Internal Standard: Indomethacin (for LC-MS normalization).
Workflow:
-
Preparation: Dilute GSH to 500
M in PBS (excess condition). -
Initiation: Spike test compound to final concentration of 5
M (1:100 ratio ensures pseudo-first-order kinetics). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L at min. -
Quenching: Add 200
L Acetonitrile + 0.1% Formic Acid (precipitates proteins/stops reaction). -
Analysis: Quantify remaining parent nitroalkene via LC-MS/MS (MRM mode).
Calculation:
Plot
Expected Results & Interpretation
| Observation | Interpretation |
| Confirms electronic similarity. The alkyl chain length does not perturb the | |
| Suggests steric hindrance in the transition state. The hexyl chain may fold back or clash with the solvation shell. | |
| Non-linear kinetics | Indicates solubility issues (likely with 1-nitrohex-1-ene in aqueous buffer) or reversibility (retro-Michael). |
Decision Guide for Drug Development
When selecting between these two fragments for a chemical probe or drug candidate:
| Feature | Choose 1-Nitropent-1-ene if...[2] | Choose 1-Nitrohex-1-ene if... |
| Solubility | You require higher aqueous solubility for cytosolic targets. | You are formulating for lipid-based delivery or lipophilic pockets. |
| Permeability | You need to minimize non-specific membrane accumulation. | You need to cross the Blood-Brain Barrier (BBB) (higher LogP facilitates this, up to a point). |
| Volatility | N/A (Both are relatively volatile liquids; handle in fume hood). | Preferred for slightly lower volatility during handling. |
Visualizing the Validation Workflow
The following diagram outlines the logic flow for validating the electrophilic potential of these compounds.
Caption: Decision tree for interpreting kinetic data. Identical rate constants shift the focus to physicochemical properties (LogP).
References
-
Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924. Link
-
Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Quantitative Characterization of the Global Electrophilicity Pattern of Some Reagents Involved in 1,3-Dipolar Cycloaddition Reactions. Tetrahedron, 58(22), 4417-4423. Link
-
Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Yu, J. Q. (2001). Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society, 123(39), 9500-9512. Link
-
Khoo, N. K., et al. (2018).[3] Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships. Scientific Reports, 8, 2175. Link(Demonstrates the effect of chain length on biological signaling despite similar electrophilicity).
Sources
Comparative Guide: Structural Validation of 1-Nitropent-1-ene Derivatives via X-ray Crystallography
Executive Summary
Objective: To provide a technical comparison between X-ray crystallography and solution-state NMR for the structural determination of 1-nitropent-1-ene derivatives, specifically focusing on stereochemical assignment (
Context: 1-Nitropent-1-ene and its derivatives are critical Michael acceptors in drug discovery, often serving as intermediates for functionalized heterocycles.[1][2] However, their utility is frequently bottlenecked by stereochemical ambiguity.[1][2] While NMR is the standard for solution-state analysis, it often fails to definitively assign configuration in tri- and tetra-substituted nitroalkenes due to the lack of diagnostic vicinal protons.[1]
Key Finding: X-ray crystallography serves as the absolute structural arbiter for this class of compounds.[1] Unlike NMR, which relies on scalar coupling constants (
Comparative Analysis: X-ray Crystallography vs. NMR
The following table contrasts the capabilities of Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) specifically for nitroalkene analysis.
Table 1: Structural Assignment Capabilities
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy ( | Verdict for Nitroalkenes |
| Stereochemical Certainty | Absolute. Direct visualization of atomic positions ( | Inferential. Relies on coupling constants ( | SC-XRD Wins. Essential for tri-substituted derivatives where |
| Data Output | Bond lengths ( | Chemical shifts ( | Complementary. X-ray gives geometry; NMR gives purity/solution dynamics.[1] |
| Sample State | Solid (Single Crystal required, | Solution (Deuterated solvent).[1][2] | NMR is faster ; SC-XRD is definitive. |
| Intermolecular Insight | Reveals | Limited (Concentration dependent aggregation).[1][2] | SC-XRD Wins. Critical for understanding solid-state stability.[1][2] |
Case Study: Crystallographic Data of Nitroalkene Derivatives
To illustrate the precision of X-ray analysis, we compare the structural parameters of two representative nitroalkene derivatives. These data points serve as benchmarks for evaluating new 1-nitropent-1-ene analogs.
Table 2: Benchmark Crystallographic Parameters
| Parameter | Derivative A: (Z)-1-bromo-1-nitro-2-phenylethene | Derivative B: (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | Significance |
| Crystal System | Orthorhombic | Monoclinic | Dictates packing efficiency.[1][2] |
| Space Group | Common centrosymmetric groups for organic non-salts. | ||
| C=C Bond Length | Typical for conjugated nitroalkenes; deviations indicate strain.[1][2] | ||
| Nitro Torsion | Non-planar (twisted | Semi-planar (depends on steric bulk) | High torsion angles reduce conjugation, affecting reactivity.[1][2] |
| Key Interaction | Br | C-H | Stabilizes the crystal lattice; relevant for formulation.[1] |
Note: The "twisted" nature of the nitro group in Derivative A is a direct result of steric clash between the bromine and the phenyl ring, a feature impossible to quantify accurately by NMR alone.[1][2]
Experimental Protocols
This section details the self-validating workflows for generating high-quality crystals and solving the structure.
Crystallization Protocol: Solvent Diffusion Method
For 1-nitropent-1-ene derivatives, which often possess moderate polarity, a dual-solvent diffusion system yields higher quality crystals than simple evaporation.[1][2]
Materials:
-
Target Compound: >95% purity (verified by TLC/NMR).
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate.[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 20 mg of the derivative in the minimum amount of Solvent A (approx. 0.5 mL) in a small analytical vial (inner vial). Ensure the solution is clear and free of particulate matter (filter if necessary).[1]
-
Setup: Place the open inner vial inside a larger jar (outer vessel) containing 5 mL of Solvent B.
-
Equilibration: Cap the outer vessel tightly. The volatile Solvent B will slowly diffuse into Solvent A, gradually increasing supersaturation.[1][2]
-
Harvesting: Store at
C undisturbed. Inspect for crystals after 24-72 hours.[1][2] -
Validation: Check crystals under a polarizing microscope. Sharp extinction indicates singularity; "cross-hatching" suggests twinning.[1]
X-ray Data Collection & Refinement[1][4]
-
Mounting: Select a block-like crystal (
mm).[1][2] Mount on a glass fiber or MiTeGen loop using paratone oil.[1] -
Temperature: Collect data at 100 K (cryostream).
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction, especially if heavy atoms (Br, I) are present.
Decision Workflow: Structural Validation
The following diagram outlines the logical pathway from synthesis to definitive structural assignment.
Figure 1: Decision matrix for employing X-ray crystallography when NMR data is inconclusive regarding stereochemistry.
Mechanistic Insights: Why X-ray Matters
Understanding the solid-state behavior of these derivatives provides predictive power for their biological interaction:
-
Dipole Alignment: Nitroalkenes possess large molecular dipoles.[1] X-ray structures frequently reveal anti-parallel stacking of these dipoles in the crystal lattice, a motif that mimics how these drugs might align within a polar enzyme pocket.[1][2]
-
Lone Pair-
-Hole Interactions: Recent crystallographic studies on nitroalkenes have identified specific interactions between the oxygen lone pairs of the nitro group and the electron-deficient -system of the alkene.[1] This non-covalent interaction (often ignored in solution) can lock the molecule into a bioactive conformation.[1][2] -
Conformational Locking: The torsion angle between the nitro group and the alkene plane (determined only by X-ray) dictates the degree of conjugation.[1] A planar system maximizes Michael acceptor reactivity (electrophilicity), while a twisted system (due to steric bulk) may be metabolically stable but less potent.[1][2]
References
-
Comparison of NMR and X-ray Crystallography. Birkbeck, University of London. [Link][1][2]
-
Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. ResearchGate. [Link]
-
Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI Molecules. [Link][1][2]
-
(E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene. PubMed Central. [Link][1][2]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-Nitropent-1-ene
Part 1: Executive Safety Summary & Hazard Profile
IMMEDIATE ACTION REQUIRED: Treat 1-Nitropent-1-ene as a potent lachrymator (tear-inducing agent) and a Michael acceptor . All handling must occur within a certified chemical fume hood.
Chemical Identity & Properties
1-Nitropent-1-ene is a conjugated nitroalkene. Unlike simple nitroalkanes, the conjugation makes the double bond highly electrophilic, susceptible to nucleophilic attack (Michael addition), and prone to polymerization if improperly stored or mixed with incompatible waste streams.
| Property | Data | Operational Implication |
| CAS Number | 27675-38-3 (trans) / Generic | Use for waste manifesting.[1] |
| Molecular Formula | C₅H₉NO₂ | Nitrogenous organic waste. |
| Flash Point | ~60–70°C (Est.) | Treat as Flammable Liquid .[2][3] |
| Reactivity | Electrophilic (Michael Acceptor) | DO NOT MIX with strong bases, amines, or thiols in waste containers (Risk of rapid polymerization/exotherm). |
| Health Hazard | Lachrymator, Irritant | Full Face Protection or work strictly behind sash. |
Critical Incompatibilities (Waste Segregation)
The most common cause of accidents with nitroalkenes is improper waste segregation.
-
Incompatible: Strong bases (NaOH, KOH), Amines (Triethylamine, Pyridine), Strong Oxidizers, Reducing Agents (LiAlH₄).
-
Result of Mixing: Exothermic polymerization, vigorous decomposition, or formation of unstable nitronates.
Part 2: Decision Logic & Workflow
The following decision tree outlines the disposal logic. Do not deviate from this workflow without EHS approval.
Figure 1: Decision logic for segregating nitroalkene waste to prevent incompatible reactions.
Part 3: Detailed Disposal Protocols
Protocol A: Standard Liquid Waste Disposal (Preferred)
Scope: Routine disposal of reaction mixtures or expired reagents.
-
Preparation:
-
Don PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
-
Ensure the receiving waste container is compatible (HDPE or Glass).[4]
-
-
Verification:
-
Check the pH of the waste stream.[5] If the receiving container has a pH > 9 (basic), DO NOT USE .
-
Reasoning: Bases catalyze the polymerization of nitroalkenes, leading to heat generation and potential container rupture.
-
-
Transfer:
-
Pour the 1-nitropent-1-ene solution into the "Non-Halogenated Organic" waste stream (assuming no halogens present).
-
If the solution is concentrated (>10%), dilute with acetone or ethyl acetate before disposal to minimize reactivity.
-
-
Labeling:
-
Tag the container immediately.
-
Explicitly write: "Contains 1-Nitropent-1-ene - LACHRYMATOR" .
-
Protocol B: Spill Management (Emergency)
Scope: Accidental release outside the fume hood.
-
Evacuate & Ventilate:
-
PPE Upgrade:
-
Responders must wear a half-face respirator with organic vapor cartridges if ventilation is poor.
-
-
Containment:
-
Surround the spill with Vermiculite or Diatomaceous Earth .[6]
-
Prohibited: Do not use paper towels or sawdust (combustible organic absorbents can increase fire risk with nitro compounds).
-
-
Cleanup:
-
Scoop absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.
-
Wipe the surface with a mild soap solution. Avoid bleach (can react with amines/nitro compounds to form chloramines or other toxics).
-
Protocol C: Chemical Deactivation (Advanced)
Scope: Only for large quantities (>500mL) or high-concentration waste where stabilization is required before storage. Mechanism: Reduction of the nitroalkene to a ketone (Nef-like reaction) or saturation of the double bond. Note: Professional incineration is always preferred over bench-top treatment.
Reaction:
-
Setup: 3-neck flask, reflux condenser, ice bath.
-
Reagents: Iron powder, dilute HCl.
-
Procedure:
-
Suspend Iron powder in water.[5]
-
Slowly add the nitroalkene solution.
-
Add dilute HCl dropwise (Exothermic!).
-
Stir until the yellow color of the nitroalkene disappears.
-
-
Disposal: The resulting mixture is acidic and contains iron salts but is no longer a lachrymatory Michael acceptor. Neutralize and dispose of as aqueous hazardous waste.
Part 4: Storage & Handling Best Practices
To prevent the need for emergency disposal, adhere to these storage rules:
-
Cold Storage: Store at 2–8°C. Room temperature storage accelerates decomposition.
-
Inert Atmosphere: Store under Nitrogen or Argon. Oxygen can promote radical formation.
-
Shelf Life: 12 months. Check for "gummy" solids around the cap (polymerization warning). If solids are present, treat as potentially shock-sensitive and contact EHS immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[7]
-
BenchChem. (2025).[1][4][5] Proper Disposal of 2-Nitro-2-butene: A Comprehensive Guide for Laboratory Personnel. (Note: Used as homologous series proxy for operational protocol).
- Ballini, R., & Petrini, M. (2004). Nitroalkanes and Nitroalkenes in Synthesis. Wiley-VCH.
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 1-Nitropropane. (Homologous series toxicity reference).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Nitropent-1-ene
In the landscape of synthetic chemistry, nitroalkenes such as 1-Nitropent-1-ene serve as versatile intermediates. Their utility, however, is matched by a need for meticulous and informed handling procedures. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with 1-Nitropent-1-ene. Our focus is not just on listing equipment, but on cultivating a comprehensive safety mindset that protects researchers and ensures the integrity of scientific work.
Deconstructing the Hazard: The Chemical Personality of 1-Nitropent-1-ene
Inferred Hazards of 1-Nitropent-1-ene:
| Hazard Class | Rationale & Potential Effects | Source (by Analogy) |
| Flammable Liquid | Nitroalkanes are flammable liquids; vapors can form explosive mixtures with air.[3][5][6] Heat, sparks, and open flames must be eliminated.[2][3] | [3][5][6] |
| Skin & Eye Irritant | Likely to cause skin and eye irritation upon contact.[5][7] Prolonged contact should be avoided. | [5][7] |
| Harmful if Swallowed, Inhaled, or in Contact with Skin | Related compounds are harmful via multiple exposure routes.[3][4] Inhalation may cause respiratory tract irritation, headache, nausea, and dizziness.[5][7][8] | [3][4][5][7][8] |
| Reactivity | The nitroalkene functionality is a Michael acceptor, indicating reactivity with biological nucleophiles. It may react violently with strong oxidizers, bases, and acids.[5][7] | [5][7] |
| Hazardous Decomposition | Upon combustion, it may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide.[2][6] | [2][6] |
This informed assessment mandates a conservative and multi-layered safety approach. The absence of specific data should not be interpreted as an absence of risk; rather, it necessitates a higher degree of caution.
The Hierarchy of Control: Beyond PPE
Before any personal protective equipment is donned, a robust safety framework must be established through engineering and administrative controls. PPE is the final, critical barrier between you and the chemical.
-
Engineering Control - The Chemical Fume Hood: All handling of 1-Nitropent-1-ene—from weighing and transferring to running reactions and workups—must be performed inside a certified, properly functioning chemical fume hood.[7] This is the primary method for preventing inhalation exposure.
-
Administrative Controls: Ensure the work area is clearly designated for hazardous chemical use. Keep quantities to a minimum and be aware of the location of all safety equipment, including fire extinguishers, safety showers, and eyewash stations.
Selecting Your Armor: A Detailed PPE Protocol
The proper selection and use of PPE is not a passive exercise; it is an active and critical component of the experimental protocol.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles must be worn at all times in the laboratory.[1][3]
-
Enhanced Protection: When transferring liquids or performing any operation with a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[9] This provides a full barrier against splashes to the face.
Hand Protection
Glove selection is paramount. Given the lack of specific permeation data for 1-Nitropent-1-ene, a conservative choice is necessary.
-
Glove Material: Nitrile gloves are a common choice for incidental contact. However, for extended handling, heavier-duty gloves are recommended. Butyl rubber has shown good resistance to similar nitro compounds.[7] Always inspect gloves for tears or punctures before use.[2]
-
The Double-Gloving Technique: Wearing two pairs of nitrile gloves is a prudent practice. If the outer glove is contaminated, it can be removed without exposing the skin.
-
Proper Removal: When work is complete, remove gloves using a technique that avoids touching the outer, contaminated surface with bare skin.[2][3] Dispose of used gloves immediately in the designated hazardous waste container.[2]
Body Protection
-
Laboratory Coat: A flame-retardant lab coat, fully buttoned, is mandatory.[1]
-
Chemical Apron: For larger-scale operations or when transferring significant quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Clothing and Footwear: Wear long pants and closed-toe, closed-heel shoes that completely cover the foot. Avoid synthetic fabrics that can melt and adhere to the skin if ignited.
Respiratory Protection
Under normal conditions within a fume hood, a respirator should not be necessary. However, one must be available for emergencies.
-
For Spills or Control Failure: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required if you must respond to a spill or if ventilation fails.[2][5]
-
Fit Testing: Any individual who may need to wear a respirator must be properly fit-tested and trained in its use and maintenance.[4]
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the final disposition of all materials.
Step-by-Step Handling Workflow
The following diagram outlines the critical path for safely handling 1-Nitropent-1-ene.
Sources
- 1. hazcomfast.com [hazcomfast.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Nitropropane [cdc.gov]
- 6. westliberty.edu [westliberty.edu]
- 7. ICSC 1050 - 1-NITROPROPANE [inchem.org]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
